![molecular formula C16H9D3FN3O3 B593199 Flunitrazepam-d3 CAS No. 219533-64-9](/img/structure/B593199.png)
Flunitrazepam-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flunitrazepam-d3 is an analytical reference material that is intended for use as an internal standard for the quantification of flunitrazepam by GC- or LC-MS . Flunitrazepam is categorized as a benzodiazepine . It is also a stable-labeled internal standard used to quantify flunitrazepam, a benzodiazepine, more commonly known under the brand name Rohypnol .
Molecular Structure Analysis
Flunitrazepam-d3 has the formal name 5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-7-nitro-2H-1,4-benzodiazepin-2-one . Its molecular formula is C16H9D3FN3O3 and it has a formula weight of 316.3 . The SMILES representation of its structure is O=C1CN=C(C2=CC=CC=C2F)C3=C(C=CC(N+=O)=C3)N1C([2H])([2H])[2H]
.
Physical And Chemical Properties Analysis
Flunitrazepam-d3 is a neat solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Aplicaciones Científicas De Investigación
Neuropharmacology and Binding Characteristics : Flunitrazepam has been used to characterize benzodiazepine binding sites in the human brain. Studies found that these sites have high affinity and specificity for flunitrazepam binding. The density of binding sites varies across different brain regions, with the highest in cerebrocortical and rhinencephalic areas. This research contributes to understanding the brain's benzodiazepine receptor system (Speth, Wastek, Johnson, & Yamamura, 1978).
Therapeutic Use in Terminal Care : Flunitrazepam has been effective in controlling symptoms like agitation, confusion, and restlessness in terminal care, both in adults and children. Its properties, including sedation, anxiolysis, muscle relaxation, and anticonvulsant action, make it suitable for subcutaneous infusion (Smales, Smales, & Sanders, 1993).
Effects on Kindled Rat Brains : Research on amygdala-kindled rats showed significant reductions in flunitrazepam binding in certain brain regions after convulsions. This indicates long-lasting changes in the benzodiazepine receptor system, which may relate to changes in GABA-mediated neural inhibition (Niznik, Kish, & Burnham, 1983).
Use in Dystonias and Torticollis : Flunitrazepam has shown specific effects in treating dystonias and torticollis, especially in patients where hypnotic effects are diminished, suggesting different neurochemical categories of dystonias (Marino Júnior, Benabou, & Benabou, 1993).
Pharmacokinetics in Neonates and Infants : Studies have explored the pharmacokinetics of flunitrazepam in neonates and infants, where it's used for sedation. This research is crucial for determining optimal dosing and understanding the drug's effects in this vulnerable population (Pariente‐Khayat et al., 1999).
Mecanismo De Acción
Benzodiazepines like Flunitrazepam-d3 bind nonspecifically to benzodiazepine receptors BNZ1, which mediates sleep, and BNZ2, which affects muscle relaxation, anticonvulsant activity, motor coordination, and memory . As benzodiazepine receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors, this enhances the effects of GABA by increasing GABA affinity for the GABA receptor .
Propiedades
IUPAC Name |
5-(2-fluorophenyl)-7-nitro-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTYJKAXVCCBDU-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345267 |
Source
|
Record name | Flunitrazepam-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
219533-64-9 |
Source
|
Record name | Flunitrazepam-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.